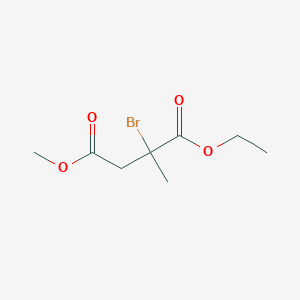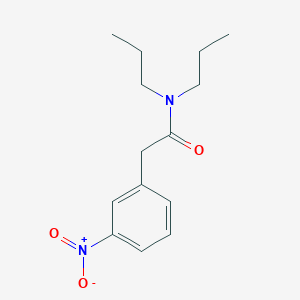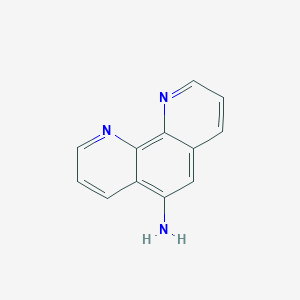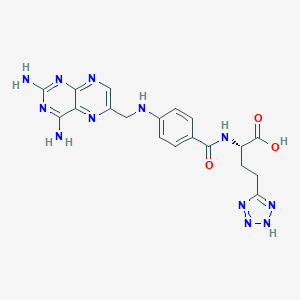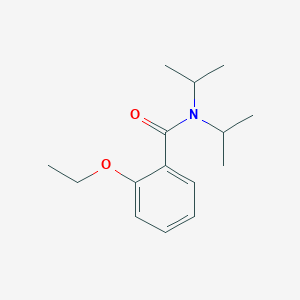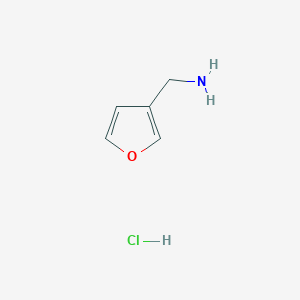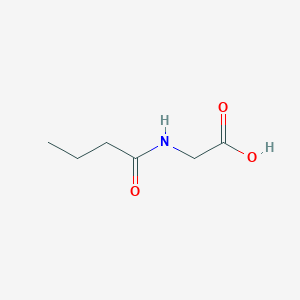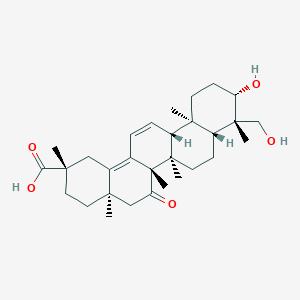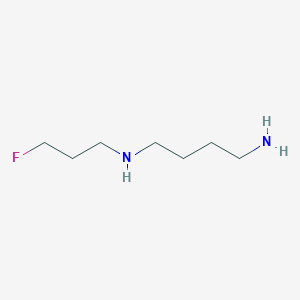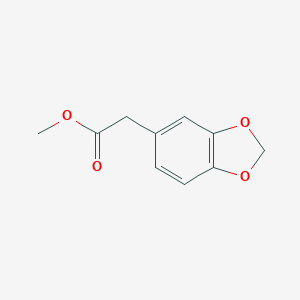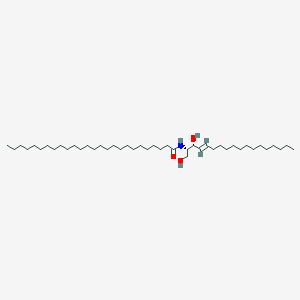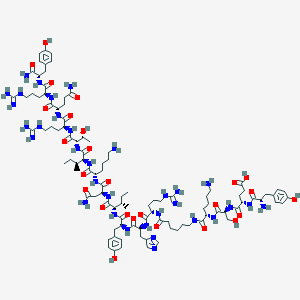
(Ahx(5-24),gamma-glu(2)-epsilon-lys(30))npy
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Ahx(5-24),gamma-glu(2)-epsilon-lys(30))npy is a neuropeptide Y (NPY) analog that has been synthesized for scientific research purposes. This peptide has gained significant attention due to its potential in treating various neurological disorders, including anxiety, depression, and obesity.
Mechanism Of Action
(Ahx(5-24),gamma-glu(2)-epsilon-lys(30))npy acts on the (Ahx(5-24),gamma-glu(2)-epsilon-lys(30))npy Y2 receptor, which is involved in regulating food intake, energy expenditure, and anxiety. It has been shown to reduce anxiety-like behavior in animal models by modulating the activity of the amygdala, a brain region involved in emotional processing. It also reduces food intake by acting on the hypothalamus, a brain region involved in regulating appetite.
Biochemical And Physiological Effects
(Ahx(5-24),gamma-glu(2)-epsilon-lys(30))npy has been shown to have several biochemical and physiological effects. It increases the activity of brown adipose tissue, which is involved in energy expenditure. It also reduces the activity of white adipose tissue, which is involved in storing energy. It reduces the levels of stress hormones, such as corticosterone, in animal models. It also increases the levels of brain-derived neurotrophic factor (BDNF), a protein involved in promoting the growth and survival of neurons.
Advantages And Limitations For Lab Experiments
The advantages of using (Ahx(5-24),gamma-glu(2)-epsilon-lys(30))npy in lab experiments include its high potency and selectivity for the (Ahx(5-24),gamma-glu(2)-epsilon-lys(30))npy Y2 receptor. It also has a long half-life, which allows for sustained effects. However, the limitations include its high cost and limited availability. It also requires specialized equipment and expertise for synthesis and handling.
Future Directions
For research include investigating its potential in treating other neurological disorders and optimizing its synthesis and delivery for clinical use.
Synthesis Methods
The synthesis of (Ahx(5-24),gamma-glu(2)-epsilon-lys(30))npy involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The peptide is synthesized in a stepwise manner by coupling protected amino acids to a resin-bound peptide chain. The peptide is then deprotected and cleaved from the resin, resulting in the final product.
Scientific Research Applications
(Ahx(5-24),gamma-glu(2)-epsilon-lys(30))npy has been extensively studied for its potential in treating various neurological disorders. It has been shown to have anxiolytic and antidepressant effects in animal models. It also has potential in treating obesity by reducing food intake and increasing energy expenditure.
properties
CAS RN |
133970-32-8 |
|---|---|
Product Name |
(Ahx(5-24),gamma-glu(2)-epsilon-lys(30))npy |
Molecular Formula |
C102H163N33O26 |
Molecular Weight |
2267.6 g/mol |
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-6-amino-1-[[6-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-6-oxohexyl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C102H163N33O26/c1-6-54(3)81(97(159)131-75(50-78(107)142)94(156)125-67(19-11-13-41-104)92(154)133-82(55(4)7-2)98(160)135-83(56(5)137)99(161)127-69(22-17-45-119-102(113)114)88(150)126-70(36-38-77(106)141)90(152)124-68(21-16-44-118-101(111)112)89(151)128-72(84(108)146)47-58-26-32-62(139)33-27-58)134-95(157)73(48-59-28-34-63(140)35-29-59)129-93(155)74(49-60-51-115-53-120-60)130-87(149)66(20-15-43-117-100(109)110)121-79(143)23-9-8-14-42-116-86(148)65(18-10-12-40-103)123-96(158)76(52-136)132-91(153)71(37-39-80(144)145)122-85(147)64(105)46-57-24-30-61(138)31-25-57/h24-35,51,53-56,60,64-76,81-83,136-140H,6-23,36-50,52,103-105H2,1-5H3,(H2,106,141)(H2,107,142)(H2,108,146)(H,116,148)(H,121,143)(H,122,147)(H,123,158)(H,124,152)(H,125,156)(H,126,150)(H,127,161)(H,128,151)(H,129,155)(H,130,149)(H,131,159)(H,132,153)(H,133,154)(H,134,157)(H,135,160)(H,144,145)(H4,109,110,117)(H4,111,112,118)(H4,113,114,119)/t54-,55-,56+,60?,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,81-,82-,83-/m0/s1 |
InChI Key |
QYCUUTYNWJZMLV-CDJQWVORSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3C=NC=N3)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CCCCCNC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)N |
SMILES |
CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3C=NC=N3)NC(=O)C(CCCNC(=N)N)NC(=O)CCCCCNC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3C=NC=N3)NC(=O)C(CCCNC(=N)N)NC(=O)CCCCCNC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)N |
synonyms |
(6-aminohexanoic acid(5-24),gamma-glutamyl(2)-epsilon-lysyl(30))neuropeptide Y (Ahx(5-24),gamma-Glu(2)-epsilon-Lys(30))NPY neuropeptide Y, Ahx(5-24), gamma-Glu(2)-epsilon-Lys(30)- NPY, Ahx(5-24) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





